Potassium polysulfide

CAS No.: 37199-66-9

Cat. No.: VC1778975

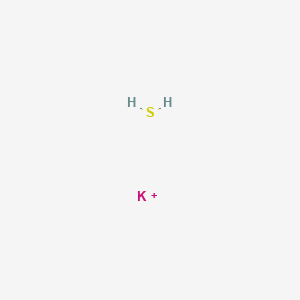

Molecular Formula: H2KS+

Molecular Weight: 73.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37199-66-9 |

|---|---|

| Molecular Formula | H2KS+ |

| Molecular Weight | 73.18 g/mol |

| IUPAC Name | potassium;sulfane |

| Standard InChI | InChI=1S/K.H2S/h;1H2/q+1; |

| Standard InChI Key | ZOCLAPYLSUCOGI-UHFFFAOYSA-N |

| SMILES | S.[K+] |

| Canonical SMILES | S.[K+] |

Introduction

| Compound | Formula | Description |

|---|---|---|

| Potassium disulfide | K₂S₂ | Simplest polysulfide |

| Potassium trisulfide | K₂S₃ | Mid-range polysulfide |

| Potassium tetrasulfide | K₂S₄ | Higher polysulfide |

| Potassium pentasulfide | K₂S₅ | Red-orange solid |

| Potassium hexasulfide | K₂S₆ | Highest common form |

Potassium polysulfides are part of a broader category of alkali metal polysulfides, which share similar chemical behaviors with their sodium counterparts .

Historical Context and Significance

Potassium polysulfides have been utilized for centuries, with traditional applications in areas such as metal surface treatment and as components in the mixture known as "liver of sulfur," which has been used in metalworking and jewelry making . Their unique chemical properties have made them valuable in various industrial processes, and recent research has expanded their potential applications into emerging fields such as energy storage.

Physical and Chemical Properties

Physical Characteristics

Potassium polysulfides exhibit distinct physical properties that vary slightly depending on the specific compound. Taking potassium pentasulfide (K₂S₅) as a representative example:

Other polysulfides in the series show a gradation of colors, typically ranging from yellow to reddish, and all share the property of water solubility.

Structural Characteristics

The structure of potassium polysulfides is characterized by zigzag chains of polysulfide anions (Sₓ²⁻) paired with potassium cations (K⁺) . In the case of potassium pentasulfide, the S₅²⁻ anions form extended chain structures with specific bond angles and distances between sulfur atoms. This structural arrangement contributes to the compound's chemical reactivity and physical properties.

Chemical Reactivity

Potassium polysulfides demonstrate significant chemical reactivity that underlies their industrial utility:

-

Oxidation susceptibility: Readily oxidize in air, making storage challenging

-

Reducing properties: Function as reducing agents in various chemical reactions

-

Metal complexation: Form insoluble precipitates with heavy metal ions, useful in environmental applications

-

pH in solution: Typically produce alkaline solutions when dissolved in water

Synthesis and Production Methods

Laboratory Preparation

Several methods exist for synthesizing potassium polysulfides in laboratory settings:

Direct Reaction with Potassium Hydrosulfide

The most straightforward preparation involves the reaction of potassium hydrosulfide with elemental sulfur:

This reaction proceeds through the addition of sulfur to the simpler sulfide, allowing for the creation of extended sulfur chains.

Potassium Hydroxide Method

Another common preparation method involves the reaction of potassium hydroxide with elemental sulfur:

6 KOH + 4S → 2 K₂S + K₂S₂O₃ + 3 H₂O

The initial sulfide can then dissolve additional sulfur to form polysulfides:

2 K₂S + K₂S₂O₃ + (x-1)S → 2 K₂Sₓ + K₂S₂O₃

6 KOH + (2x+2)S → 2 K₂Sₓ + K₂S₂O₃ + 3 H₂O

Industrial Production Considerations

Industrial production of potassium polysulfides typically requires careful control of reaction parameters to optimize yield and purity. Key factors include:

-

Temperature control during synthesis

-

Precise sulfur-to-potassium ratios

-

Inert atmosphere processing to prevent premature oxidation

-

Appropriate mixing equipment to ensure reaction completion

Applications of Potassium Polysulfide

Industrial Applications

Potassium polysulfides serve numerous industrial functions due to their unique chemical properties:

Chemical Synthesis

As versatile reagents in organic and inorganic synthesis, potassium polysulfides are employed in the production of:

Corrosion Protection

The compound has proven effective in:

-

Metal surface treatment applications

-

Formation of protective coatings on susceptible metals

-

Prevention of stress corrosion cracking in certain applications

Environmental Applications

One of the most significant emerging uses for potassium polysulfides is in environmental remediation:

Heavy Metal Removal

Potassium polysulfides effectively bind heavy metals in wastewater through the formation of insoluble metal sulfides, allowing for:

-

Efficient removal of toxic metals from industrial effluents

-

Precipitation of metals including lead, mercury, cadmium, and others

-

Creation of more stable metal-sulfur complexes compared to hydroxide precipitation

Potassium-Sulfur Battery Technology

Investigations into nonaqueous room-temperature potassium-sulfur (K-S) chemistry have demonstrated:

-

Reversible electrochemical reactions involving potassium polysulfide species

-

Potential for rechargeable battery systems utilizing abundant and low-cost elements

-

Discharge-charge mechanisms resembling lithium-sulfur battery chemistry

-

High utilization of sulfur cathodes through proper design of cathode-separator assemblies

This emerging field represents a promising direction for developing low-cost, high-energy battery systems based on earth-abundant elements.

Reaction Chemistry

Formation Reactions

The formation of potassium polysulfides occurs through several reaction pathways as previously described. These reactions fundamentally involve the incorporation of elemental sulfur into simpler sulfides, creating extended sulfur chains.

Oxidation Reactions

A key reaction pathway for potassium polysulfides is their oxidation to form other sulfur compounds, particularly potassium thiosulfate:

2 K₂Sₓ + 3 O₂ → 2 K₂S₂O₃ (where x=2)

This oxidation reaction forms the basis for the industrial production of potassium thiosulfate, an important chemical with applications in photography, agriculture, and analytical chemistry .

Reaction Parameters and Optimization

The controlled oxidation of potassium polysulfide requires careful parameter optimization to maximize yield and minimize unwanted byproducts. Research has identified several critical factors:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | Specific to reaction type | Controls reaction rate and selectivity |

| Pressure | Varies with oxidant | Affects oxidant solubility and reaction rate |

| Molar Ratio (KOH:S) | Process-dependent | Determines polysulfide species distribution |

| Oxidant Type | Preferably oxygen | Influences byproduct formation |

| Reaction Time | Process-dependent | Impacts conversion and selectivity |

Proper control of these parameters allows for the production of high-purity products with minimal byproduct formation .

Current Research Directions

Green Chemistry Applications

Emerging research is also focusing on the potential of potassium polysulfides in green chemistry applications:

-

Development of environmentally friendly metal recovery processes

-

Investigation of polysulfides as alternatives to more hazardous sulfur-containing reagents

-

Exploration of catalytic applications in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume